molecular formula C11H15N B052993 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 120086-41-1

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B052993
CAS No.: 120086-41-1
M. Wt: 161.24 g/mol
InChI Key: OASVVFGGGPJVPM-UHFFFAOYSA-N
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Description

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. It is a secondary amine and is derived from isoquinoline by hydrogenation. This compound has garnered significant interest due to its potential neurotoxic effects and its role as a metabolite of amphetamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One efficient route involves the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . Another method utilizes the Pictet-Spengler reaction, where phenylethylamine derivatives condense with aldehydes to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and selenium dioxide are commonly used.

    Reduction: Catalytic hydrogenation is typically employed.

    Substitution: Alkyl halides are used for N-alkylation reactions.

Major Products Formed

    Oxidation: Formation of nitrones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of N-alkylated derivatives.

Mechanism of Action

Comparison with Similar Compounds

1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives such as:

These compounds share a similar core structure but differ in their biological activities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-8-7-10-5-3-4-6-11(10)9(2)12-8/h3-6,8-9,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASVVFGGGPJVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2C(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923214
Record name 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120086-41-1
Record name 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120086411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A reaction vessel was charged with acetonitrile which was held under a nitrogen blanket. With the reaction vessel cooled in an ice bath, stannic chloride was added gradually below the surface of the acetonitrile with stirring over a period of 2 hours 20 minutes. During the addition period, the temperature of the reaction mixture varied between 3° C. and 39° C. The mixture was allowed to stand overnight at room temperature. With the reaction mixture at 22° C., α-methylphenethyl chloride was added in increments to the reaction vessel over a ten-minute period. With the mixture under reduced pressure and heated, acetonitrile nitrile was gradually stripped from the mixture. The reaction mixture, milky in color, was heated to reflux. The reaction mixture was maintained at reflux for about 61/2 hours. With the temperature of the reaction mixture at about 75° C., the entire amount of previously-stripped acetonitrile was added back to the reaction mixture. The mixture was allowed to cool, stand overnight and was observed to contain a slurry. Methylene chloride was added to the mixture. Then, this mixture was added with stirring to 10% sodium hydroxide previously cooled to about 10° C. The temperature of the mixture reached 40° C. and the mixture was found to be acidic. More 10% sodium hydroxide was added to make the mixture alkaline. The organic phase was separated and washed with water. The organic phase was dried over sodium sulfate, filtered and stripped on a rotary evaporator at a temperature of 35°-40° C. to provide 1,3-dimethyl-3,4-dihyroisoquinoline. An autoclave was charged with a slurry of 50%-wetted 5% palladium-on-carbon catalyst in absolute ethanol. Then, there was added to the slurry a mixture of 1,3-dimethyl-3,4-dihydroisoquinoline. The autoclave was flushed with hydrogen gas. With the reaction mixture being stirred, the autoclave was gradually pressurized with hydrogen over a period of about two hours to a final pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C. The autoclave was maintained in this pressurized condition overnight. The temperature of the autoclave dropped to about 10° C. after venting with stirring of the reaction mixture. The mixture was filtered and stripped of ethanol to provide 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline. A reaction vessel was charged with 2.5 g of 1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline, 20 ml 10% sodium hydroxide and 50 ml methylene chloride. With this mixture stirred, 1.1 equivalents dichloro-acetyl chloride was added dropwise to the mixture. The mixture was stirred for 20 minutes, then water was added. The organic extract was dried with magnesium sulfate, and stripped of solvent, and then subjected to Kugelrohr distillation (150° C. @ 0.1 mm Hg) to provide 2.5 g of a yellow oil product having the following elemental analysis:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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